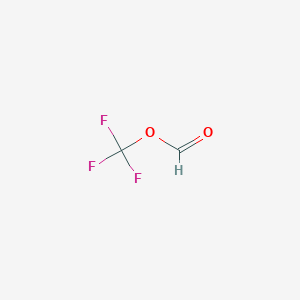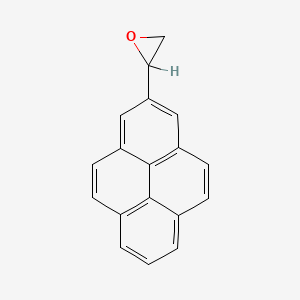
2-Pyren-2-yloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyren-2-yloxirane is a chemical compound that belongs to the class of oxiranes, which are three-membered cyclic ethers containing an oxygen atom. This compound is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties . The structure of this compound includes a pyrene moiety attached to an oxirane ring, making it a valuable compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyren-2-yloxirane typically involves the epoxidation of pyrene derivatives. One common method is the reaction of pyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. This reaction leads to the formation of the oxirane ring on the pyrene structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale epoxidation reactions using suitable oxidizing agents and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyren-2-yloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted pyrene derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted pyrene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Pyren-2-yloxirane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Pyren-2-yloxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo nucleophilic attack by biological molecules, leading to the formation of covalent adducts. This reactivity makes it useful for labeling and tracking biological molecules in research applications .
Vergleich Mit ähnlichen Verbindungen
2-Pyrone: A six-membered cyclic ester with similar reactivity and biological properties.
2H-Pyran: Another oxygen-containing heterocycle with applications in organic synthesis and medicinal chemistry.
Uniqueness: 2-Pyren-2-yloxirane is unique due to its combination of the pyrene moiety and the oxirane ring, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable for applications requiring fluorescence and covalent labeling .
Eigenschaften
CAS-Nummer |
86470-96-4 |
|---|---|
Molekularformel |
C18H12O |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
2-pyren-2-yloxirane |
InChI |
InChI=1S/C18H12O/c1-2-11-4-6-13-8-15(16-10-19-16)9-14-7-5-12(3-1)17(11)18(13)14/h1-9,16H,10H2 |
InChI-Schlüssel |
NQKVUDJVWOUUQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



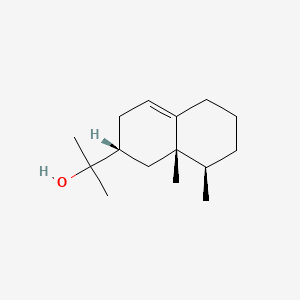
![7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane](/img/structure/B14414350.png)
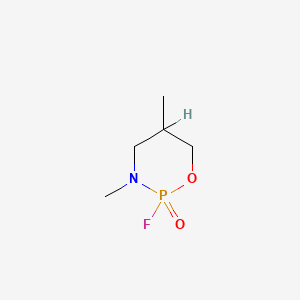
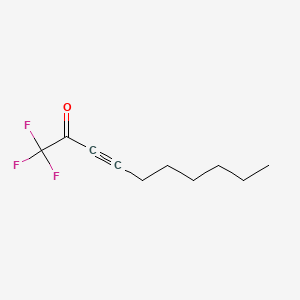
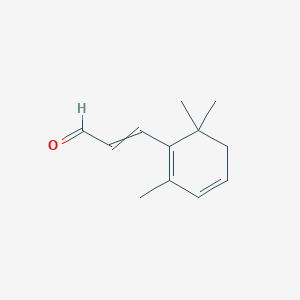
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)


![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
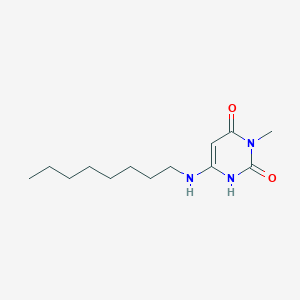
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
